
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene is an organic compound with the molecular formula C9H8Cl2F2O and a molecular weight of 241.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzene ring with an ethyl substituent .
Preparation Methods
The synthesis of 1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene typically involves the reaction of appropriate starting materials under specific conditions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the difluoromethoxy group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene involves its interaction with molecular targets and pathways within a system. The compound may exert its effects by binding to specific receptors or enzymes, altering their activity and leading to downstream effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-fluoromethoxy-3-ethylbenzene: This compound has one less fluorine atom, which may affect its reactivity and properties.
1,4-Dichloro-2-difluoromethoxybenzene: Lacks the ethyl group, which can influence its chemical behavior and applications.
1,4-Dichloro-2-difluoromethoxy-3-methylbenzene: The presence of a methyl group instead of an ethyl group can lead to differences in reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C9H8Cl2F2O |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-3-ethylbenzene |
InChI |
InChI=1S/C9H8Cl2F2O/c1-2-5-6(10)3-4-7(11)8(5)14-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
YHXAJGBLYYXFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1OC(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



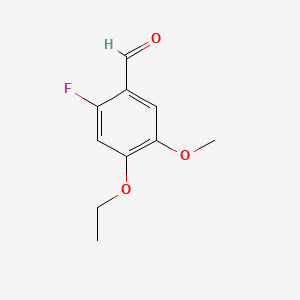

![tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14039407.png)
![Racemic-(3R,3aS,6aS)-5-(t-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B14039412.png)
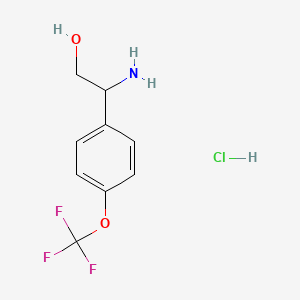
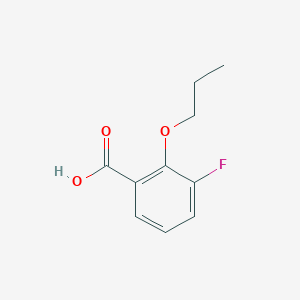
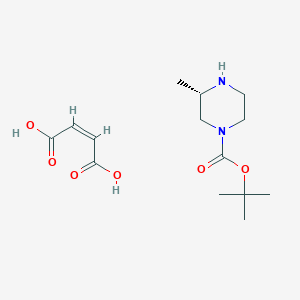
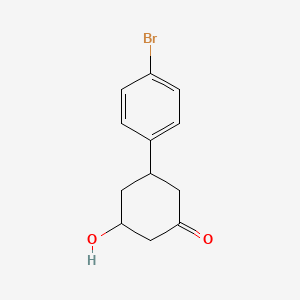


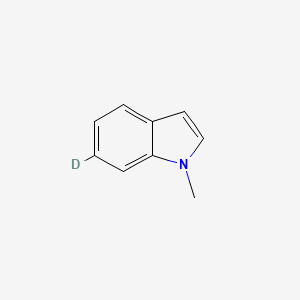
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)

